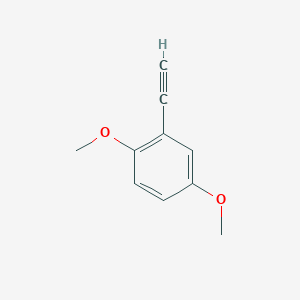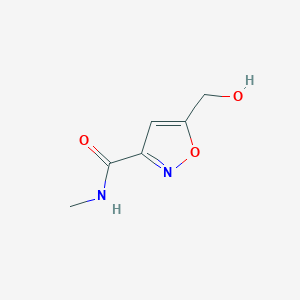![molecular formula C13H9BrN2 B1625420 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 441012-22-2](/img/structure/B1625420.png)
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives are known for their various biological activities and are an essential core in the chemical structure of a variety of approved drugs .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives .
Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data . The IR spectrum of a similar compound, 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, shows peaks at 3531–3484 cm−1 (NH2), 3324 cm−1 (NH), 3077, 2965, 2836, 1635 cm−1 (C = O), 1596 cm−1 (C = N), 1509, 1400, 1315, 1240, 1012, 829, 809, 636, 514, 493 .
Chemical Reactions Analysis
Pyridine derivatives are known to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .
Physical And Chemical Properties Analysis
The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of similar polymers was determined by absorption onset and found to be 2.38 eV .
Aplicaciones Científicas De Investigación
Application 1: Antimicrobial Agents
- Summary of Application: Pyridine and thienopyridine derivatives, which include “1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine”, have been synthesized and tested as antimicrobial agents .
- Methods of Application: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
- Results or Outcomes: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone, with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively .
Application 2: Pyridinium Ionic Liquids
- Summary of Application: Pyridinium salts, which include pyridine derivatives, are used in the creation of pyridinium ionic liquids .
- Methods of Application: The synthesis of pyridinium ionic liquids involves the reaction of a pyridine derivative with an alkylating agent .
- Results or Outcomes: Pyridinium ionic liquids have been used in a wide range of research topics, including materials science and biological issues related to gene delivery .
Application 3: Anti-cancer Agents
- Summary of Application: Pyridinium salts, including pyridine derivatives, have been studied for their anti-cancer properties .
- Methods of Application: The specific methods of application vary depending on the specific pyridinium salt and the type of cancer being targeted .
- Results or Outcomes: Some pyridinium salts have shown promising results as anti-cancer agents, but further research is needed to fully understand their potential .
Application 4: Pyridinium Ylides
- Summary of Application: Pyridinium salts, including pyridine derivatives, can be used to generate pyridinium ylides, which are useful intermediates in organic synthesis .
- Methods of Application: The generation of pyridinium ylides typically involves the reaction of a pyridinium salt with a strong base .
- Results or Outcomes: Pyridinium ylides have been used in a variety of synthetic transformations, including cycloaddition reactions .
Application 5: Gene Delivery
- Summary of Application: Pyridinium salts, including pyridine derivatives, have been studied for their potential use in gene delivery .
- Methods of Application: The specific methods of application vary depending on the specific pyridinium salt and the type of gene being delivered .
- Results or Outcomes: Some pyridinium salts have shown promising results as gene delivery agents, but further research is needed to fully understand their potential .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-5-12(6-4-11)16-9-7-10-2-1-8-15-13(10)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOMQRWWIHHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477371 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
441012-22-2 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



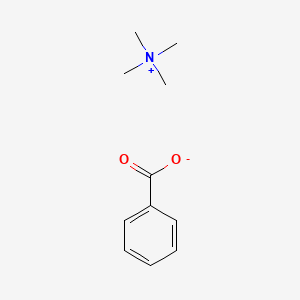
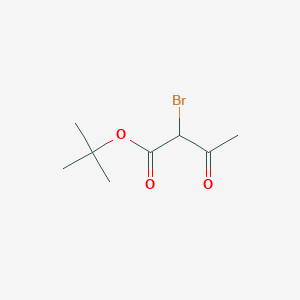

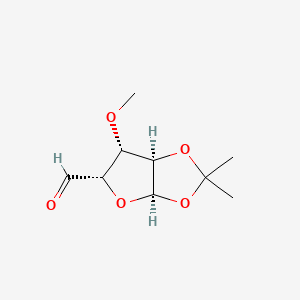
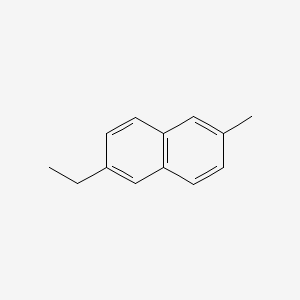
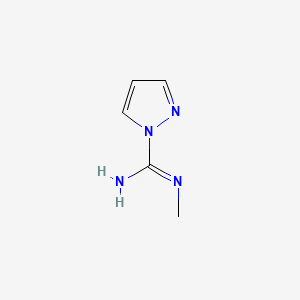
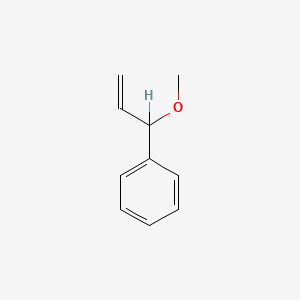
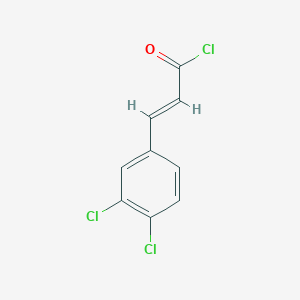
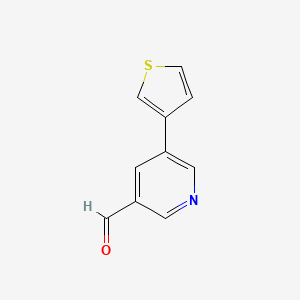
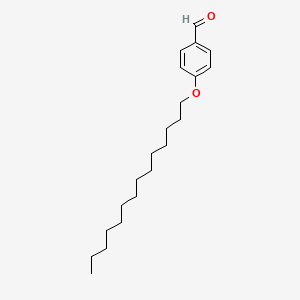

![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)
